molecular formula C14H18FNO3 B12313932 2-[3-(4-Fluorophenyl)propanamido]-3-methylbutanoic acid

2-[3-(4-Fluorophenyl)propanamido]-3-methylbutanoic acid

Cat. No.: B12313932
M. Wt: 267.30 g/mol
InChI Key: KVFFWPPORZTCPO-UHFFFAOYSA-N
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Description

2-[3-(4-Fluorophenyl)propanamido]-3-methylbutanoic acid is a synthetic organic compound featuring a fluorinated aromatic moiety and a branched aliphatic chain. Its structure comprises a 3-methylbutanoic acid backbone linked via an amide bond to a 3-(4-fluorophenyl)propanoyl group. The fluorine atom at the para position of the phenyl ring enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, though its specific biological activity remains underexplored in the provided evidence . The compound’s stereochemistry and substituent arrangement are critical to its physicochemical properties, as seen in structurally related analogs (e.g., antifungal tripeptides and morpholine derivatives) .

Properties

Molecular Formula

C14H18FNO3

Molecular Weight

267.30 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)propanoylamino]-3-methylbutanoic acid

InChI

InChI=1S/C14H18FNO3/c1-9(2)13(14(18)19)16-12(17)8-5-10-3-6-11(15)7-4-10/h3-4,6-7,9,13H,5,8H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

KVFFWPPORZTCPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CCC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Fluorophenyl)propanamido]-3-methylbutanoic acid typically involves the following steps:

    Formation of 4-Fluorophenylpropanoic Acid: The starting material, 4-fluorophenylpropanoic acid, is synthesized through the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation.

    Amidation Reaction: The 4-fluorophenylpropanoic acid is then reacted with 3-methylbutanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond, yielding 2-[3-(4-Fluorophenyl)propanamido]-3-methylbutanoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Fluorophenyl)propanamido]-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

2-[3-(4-Fluorophenyl)propanamido]-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-Fluorophenyl)propanamido]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the amido and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in the aromatic substituent, amide linkage, and additional functional groups. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituent on Phenyl Key Functional Groups Biological Activity/Properties
2-[3-(4-Fluorophenyl)propanamido]-3-methylbutanoic acid C₁₄H₁₇FNO₃ 4-Fluoro Propanamido, methyl branch Undocumented (assumed metabolic stability)
3-hydroxy-2-[3-(4-methoxyphenyl)propanamido]butanoic acid (Ev5) C₁₄H₁₉NO₅ 4-Methoxy Hydroxy, propanamido Not specified; hydroxy may enhance solubility
2-[(4-Fluorophenyl)formamido]-3-methylbutanoic acid (Ev6) C₁₂H₁₄FNO₃ 4-Fluoro Formamido Hazardous (acute toxicity: H301, H311)
Antifungal tripeptide (Ev2) Varies 4-Hydroxy/Indol-3-yl Amino acid backbone, sulfanyl Antifungal activity
Aprepitant (Ev3) C₂₃H₂₁F₇N₄O₃ 4-Fluoro Morpholine, trifluoromethyl Anti-emetic (NK₁ receptor antagonist)
Key Observations:

Indol-3-yl and sulfanyl groups in antifungal tripeptides (Ev2) contribute to hydrogen bonding and redox activity, critical for antifungal efficacy .

Amide Linkage :

  • The propanamido linkage in the target compound extends the aliphatic chain compared to the formamido group in Ev6, reducing electrophilicity and likely mitigating toxicity .

Biological Activity: Fluorinated aromatics (e.g., Aprepitant, Ev3) are prevalent in CNS-targeting drugs due to fluorine’s metabolic stability and van der Waals interactions .

Research Findings and Data Gaps

  • Safety : The propanamido group likely improves safety over formamido analogs (Ev6), but in vitro toxicity assays are needed .

Biological Activity

2-[3-(4-Fluorophenyl)propanamido]-3-methylbutanoic acid is a synthetic compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its biological activity, including enzyme interactions, receptor binding, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a fluorophenyl group , a propanamido group , and a methylbutanoic acid moiety. Its molecular formula is C14H18FNO3C_{14}H_{18}FNO_3, with a molecular weight of approximately 267.30 g/mol. The presence of the fluorine atom in the phenyl ring enhances its chemical reactivity and biological activity, making it a candidate for various medicinal applications.

PropertyValue
Molecular FormulaC14H18FNO3
Molecular Weight267.30 g/mol
IUPAC Name2-[3-(4-fluorophenyl)propanoylamino]-3-methylbutanoic acid
InChI KeyKVFFWPPORZTCPO-UHFFFAOYSA-N

The biological activity of 2-[3-(4-Fluorophenyl)propanamido]-3-methylbutanoic acid is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorophenyl group facilitates π-π interactions with aromatic residues in proteins, while the amide and carboxylic acid groups participate in hydrogen bonding . These interactions can modulate enzyme activity or receptor signaling pathways.

Enzyme Interactions

Research indicates that this compound may act as an enzyme inhibitor . Studies have shown that the structural components significantly influence binding affinity and specificity towards various enzymes. For instance, docking studies suggest that the fluorophenyl group enhances crucial hydrogen bonding with target proteins, which may lead to effective inhibition of specific enzymatic activities.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • In vitro studies demonstrated that 2-[3-(4-Fluorophenyl)propanamido]-3-methylbutanoic acid effectively inhibited certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Receptor Binding Assays :
    • Binding assays revealed that the compound exhibits affinity for several receptors, indicating its potential as a lead compound in drug development targeting specific diseases.
  • Therapeutic Applications :
    • Preliminary studies suggest anti-inflammatory and analgesic properties, making this compound a candidate for further exploration in pain management therapies.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-[3-(4-Fluorophenyl)propanamido]-3-methylbutanoic acid, it is beneficial to compare it with structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
2-[3-(4-Chlorophenyl)propanamido]-3-methylbutanoic acidSubstituted with chlorinePotentially different biological activity profile
2-[3-(4-Methylphenyl)propanamido]-3-methylbutanoic acidMethyl group substitutionVariability in hydrophobic interactions
2-[3-(Phenyl)propanamido]-3-methylbutanoic acidNo halogen substitutionSimplified structure may affect binding dynamics

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